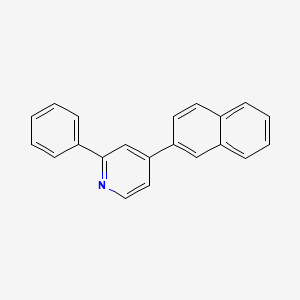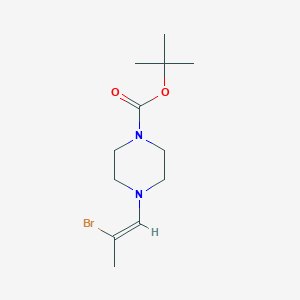![molecular formula C48H36N2O2 B15251060 2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione CAS No. 915406-01-8](/img/structure/B15251060.png)
2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indeno[1,2-b]fluorene core, which is substituted with bis(4-methylphenyl)amino groups at the 2 and 8 positions, and dione functionalities at the 6 and 12 positions. The presence of these functional groups imparts distinct electronic and photophysical properties to the molecule, making it a subject of interest in organic electronics and materials science.
Métodos De Preparación
The synthesis of 2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-b]fluorene Core: The indeno[1,2-b]fluorene core can be synthesized through a series of cyclization reactions starting from suitable aromatic precursors. This step often involves the use of strong acids or bases to facilitate the cyclization process.
Introduction of Bis(4-methylphenyl)amino Groups: The bis(4-methylphenyl)amino groups are introduced through nucleophilic substitution reactions. This step requires the use of bis(4-methylphenyl)amine and appropriate halogenated intermediates.
Oxidation to Form Dione Functionalities: The final step involves the oxidation of the intermediate compound to introduce the dione functionalities at the 6 and 12 positions. .
Análisis De Reacciones Químicas
2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the dione functionalities to hydroxyl groups or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The bis(4-methylphenyl)amino groups can participate in substitution reactions to introduce different substituents. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). .
Photovoltaic Devices: The compound can be used as an acceptor molecule in organic photovoltaic (OPV) devices, contributing to the conversion of light into electrical energy.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic and photophysical characteristics
Mecanismo De Acción
The mechanism by which 2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione exerts its effects is primarily related to its electronic structure. The compound’s indeno[1,2-b]fluorene core and bis(4-methylphenyl)amino groups facilitate efficient charge transport and light absorption. The dione functionalities at the 6 and 12 positions play a crucial role in modulating the compound’s electronic properties, allowing it to participate in various charge transfer processes. These properties make it effective in applications such as OLEDs and OPVs, where efficient charge transport and light absorption are essential .
Comparación Con Compuestos Similares
2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione can be compared with other similar compounds, such as:
6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene: This compound has similar structural features but different substituents, leading to variations in electronic properties and applications.
2,2’-(6,6,12,12-Tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another structurally related compound with different substituents, affecting its electronic and photophysical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which impart distinct electronic and photophysical characteristics, making it suitable for a wide range of applications in organic electronics and materials science .
Propiedades
Número CAS |
915406-01-8 |
|---|---|
Fórmula molecular |
C48H36N2O2 |
Peso molecular |
672.8 g/mol |
Nombre IUPAC |
2,8-bis(4-methyl-N-(4-methylphenyl)anilino)indeno[1,2-b]fluorene-6,12-dione |
InChI |
InChI=1S/C48H36N2O2/c1-29-5-13-33(14-6-29)49(34-15-7-30(2)8-16-34)37-21-23-39-41-27-46-42(28-45(41)47(51)43(39)25-37)40-24-22-38(26-44(40)48(46)52)50(35-17-9-31(3)10-18-35)36-19-11-32(4)12-20-36/h5-28H,1-4H3 |
Clave InChI |
PLRIWNCMDXYUMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=CC6=C(C=C5C4=O)C7=C(C6=O)C=C(C=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


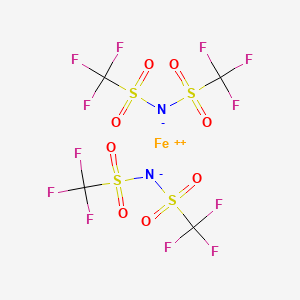
![tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B15250990.png)

![[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)
![6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)
![9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B15251026.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
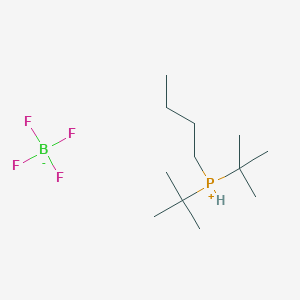
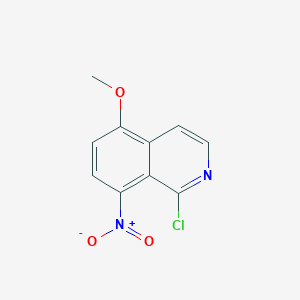
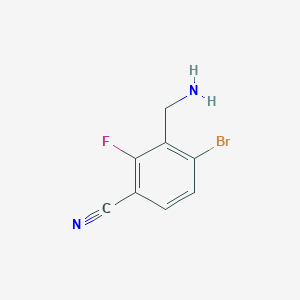
![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)
